Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride
Description
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride is a biphenyl-derived small molecule characterized by a fluorine atom at the 4-position and an amino group at the 3'-position of the biphenyl scaffold. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications.
Properties
IUPAC Name |
methyl 5-(3-aminophenyl)-2-fluorobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKTXDIRTJNMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743970 | |
| Record name | Methyl 3'-amino-4-fluoro[1,1'-biphenyl]-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-80-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3'-amino-4-fluoro[1,1'-biphenyl]-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that this compound might also be involved in such reactions. The targets in these reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may act as a reagent that facilitates the formation of carbon-carbon bonds. This process involves two key steps: oxidative addition and transmetalation. In oxidative addition, a metal catalyst (often palladium) forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to the metal.
Biochemical Pathways
In general, suzuki–miyaura coupling reactions are used to create new carbon-carbon bonds, which can lead to the formation of complex organic molecules. These molecules can then participate in various biochemical pathways, depending on their structure and functional groups.
Result of Action
As a potential reagent in suzuki–miyaura coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules. These molecules could have various effects at the molecular and cellular level, depending on their structure and functional groups.
Biological Activity
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride, with the CAS number 1373232-80-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C14H13ClFNO2
- Molecular Weight : 281.71 g/mol
- Purity : 95.0%
- InChI Key : JJKTXDIRTJNMDQ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound involves several steps that typically include the introduction of amino and fluoro groups onto a biphenyl structure. The detailed synthetic pathway can vary depending on the specific methodology employed in laboratory settings.
Antimicrobial Activity
Research indicates that derivatives of similar biphenyl structures exhibit notable antimicrobial properties. A study evaluated various compounds against Gram-positive and Gram-negative bacteria as well as fungi. Although specific data for this compound is limited, related compounds have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against various bacterial strains.
- Antifungal activity against Candida albicans and Candida parapsilosis with MIC values around 100 µg/mL .
Antiviral Potential
While direct antiviral data for this specific compound is sparse, studies of structurally similar compounds suggest potential activity against viral replication. For instance, compounds exhibiting over 50% inhibition in yellow fever virus assays at concentrations of 50 µM were considered active . This suggests a possible avenue for further research into the antiviral properties of this compound.
Case Studies and Research Findings
Several studies have investigated related compounds with similar structures, providing insights into the biological activities that might be extrapolated to this compound:
Scientific Research Applications
The compound is classified as an irritant, necessitating appropriate safety measures during handling, including the use of personal protective equipment (PPE) and adherence to safety protocols .
Medicinal Chemistry
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Thrombopoietin Receptor Stimulation
Research indicates that derivatives of this compound can serve as thrombopoietin receptor stimulants. For instance, the synthesis of related compounds has shown promising results in enhancing platelet production, which is critical in treating thrombocytopenia .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its functional groups that facilitate various chemical reactions.
Synthetic Pathways
Recent studies have highlighted efficient synthetic routes involving this compound. For example, it can undergo Suzuki coupling reactions to form more complex biphenyl derivatives, which are valuable in developing pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound is explored for its potential use in creating advanced materials with specific electronic properties.
Application in Organic Electronics
Research has demonstrated that compounds with biphenyl structures can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance the performance of these devices due to its favorable electronic characteristics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound is compared to two key analogs based on evidence:
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate
- Substituents : 4′-methyl, 5-nitrobenzoxadiazolyl, and 3-carboxylate.
- Biological Activity : Demonstrated improved inhibition of c-Myc-Max dimerization (IC₅₀ = 1.2 µM) compared to earlier analogs, attributed to the nitrobenzoxadiazolyl group enhancing binding affinity .
Methyl 2,3,4,5-Tetrahydro-[1,1′-biphenyl]-3-carboxylate
- Substituents : Partially saturated biphenyl ring (tetrahydro) and 3-carboxylate.
- Synthesis : Produced via a one-pot Diels-Alder and cross-coupling reaction using Pd(II) catalysts .
- Key Differences : Saturation reduces aromaticity, likely diminishing π-π stacking interactions critical for binding to planar targets. This could lower biological activity but improve metabolic stability.
Tabulated Comparison
Key Research Findings
- Electronic Effects: Fluorine in the target compound enhances metabolic stability and lipophilicity, while the amino group may facilitate hydrogen bonding with targets like kinases or transcription factors .
- Synthetic Accessibility : The hydrogenated analog () benefits from a streamlined synthesis but sacrifices aromatic interactions critical for activity in fully aromatic analogs .
- Activity Trade-offs : The nitrobenzoxadiazolyl group in ’s compound improves potency but complicates solubility, whereas the target compound’s hydrochloride salt addresses solubility limitations .
Q & A
Basic: What are the key synthetic strategies for preparing Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves sequential cross-coupling and functional group transformations. For example:
- Step 1: Suzuki-Miyaura coupling to assemble the biphenyl core using a fluorinated aryl boronic acid and a methyl carboxylate-substituted aryl halide. Yields can exceed 80% under optimized Pd catalysis .
- Step 2: Nitration or amination at the 3'-position, followed by reduction (e.g., using Raney Nickel/NaBH₄) to introduce the amino group .
- Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in EtOH) .
Critical Parameters: Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity, and reaction temperature influence regioselectivity and yield.
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Chromatography: Reverse-phase HPLC or GC/MS (e.g., retention time ~21.9 min under specific gradients) confirms purity .
- Spectroscopy:
- Elemental Analysis: Cl⁻ content verification via titration or ion chromatography .
Advanced: How do electronic effects of the 4-fluoro and 3'-amino groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Fluorine: Activates the biphenyl core for nucleophilic aromatic substitution (e.g., amination) but may deactivate certain Pd-catalyzed couplings. Steric effects from the methyl ester must also be considered .
- Amino Group: Acts as a directing group in C–H functionalization. For example, in Pd-mediated ortho-arylation, the NH₂ group enhances metal coordination, but competing protonation under acidic conditions may reduce efficacy .
Data-Driven Insight: In analogous compounds, fluorine substitution reduces electron density at the 4-position (Hammett σₚ ≈ 0.06), while the amino group (σₚ ≈ -0.66) increases nucleophilicity at adjacent positions .
Advanced: What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
Methodological Answer:
- Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in ester groups) or trapping experiments (e.g., TEMPO for radical intermediates) identify pathways .
- In Situ Monitoring: ReactIR or NMR kinetics track intermediate species (e.g., nitro intermediates during reduction) .
- Computational Modeling: DFT studies predict regioselectivity in cross-coupling steps, reconciling discrepancies between experimental and theoretical yields .
Case Study: In a related biphenyl synthesis, competing C–H activation at the 2- vs. 4-positions was resolved by adjusting ligand steric bulk (e.g., switching from PPh₃ to XPhos) .
Advanced: How can the hydrochloride salt form impact biological or catalytic studies?
Methodological Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce organic-phase compatibility.
- Counterion Effects: Cl⁻ can coordinate to metal catalysts (e.g., Pd or Ni), altering reaction rates or selectivity in organometallic studies .
- Stability: Hygroscopicity of the hydrochloride form necessitates anhydrous storage (e.g., under N₂ with molecular sieves) to prevent decomposition .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazard Classification: Based on structural analogs, it may cause skin/eye irritation (H315/H319) and acute toxicity (H303/H313/H333) .
- Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste containers .
Advanced: What strategies optimize the scalability of the synthesis?
Methodological Answer:
- Flow Chemistry: Continuous processing minimizes intermediate isolation steps and improves heat management for exothermic reactions (e.g., nitro reductions) .
- Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd on carbon or silica) reduce costs and heavy-metal waste .
- Green Solvents: Replace DCM or THF with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .
Advanced: How do substituent positions (3'-amino vs. 4-fluoro) affect spectroscopic characterization?
Methodological Answer:
- ¹⁹F NMR: The 4-fluoro group shows a distinct singlet at δ ~-110 ppm (referenced to CFCl₃), unaffected by the amino group .
- NH₂ Group: In IR, N–H stretches appear at ~3350–3450 cm⁻¹. In ¹H NMR, NH₂ protons are broadened (δ ~5–6 ppm) unless deuterated .
- NOESY: Correlates spatial proximity between the 3'-NH₂ and adjacent aromatic protons, confirming substitution patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
